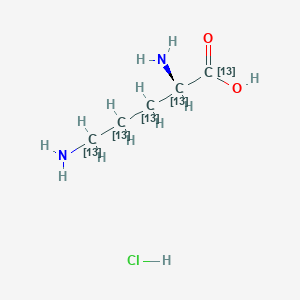
(2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride is a compound with a molecular formula of C6H15ClN4O2 and a molecular weight of 216.62 g/mol . This compound is a labeled version of a naturally occurring amino acid, which is often used in scientific research to study various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride typically involves the incorporation of carbon-13 isotopes into the pentanoic acid backbone. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems and reactors. The process would include the purification and isolation of the final product to ensure high purity and yield. Specific details on the industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
(2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced.
科学的研究の応用
(2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride has numerous applications in scientific research, including:
Chemistry: Used as a labeled compound to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of amino acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may be incorporated into proteins and other biomolecules, affecting their structure and function. The labeled carbon atoms allow researchers to trace its movement and transformation within the system, providing insights into various biochemical processes.
類似化合物との比較
Similar Compounds
(2S)-2,5-diaminopentanoic acid: The non-labeled version of the compound.
(2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid: The labeled version without the hydrochloride component.
Uniqueness
The uniqueness of (2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride lies in its labeled carbon atoms, which make it a valuable tool for tracing and studying biochemical processes. This labeling allows for precise tracking of the compound’s movement and transformation, providing detailed insights that are not possible with non-labeled versions.
特性
CAS番号 |
943962-21-8 |
|---|---|
分子式 |
C5H13ClN2O2 |
分子量 |
173.58 g/mol |
IUPAC名 |
(2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i1+1,2+1,3+1,4+1,5+1; |
InChIキー |
GGTYBZJRPHEQDG-AOVYFNJDSA-N |
異性体SMILES |
[13CH2]([13CH2][13C@@H]([13C](=O)O)N)[13CH2]N.Cl |
正規SMILES |
C(CC(C(=O)O)N)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B12053845.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12053849.png)
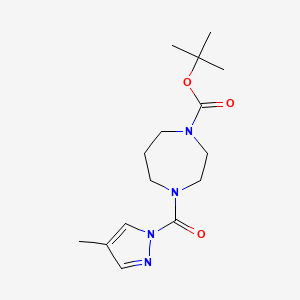

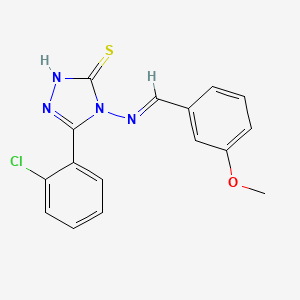

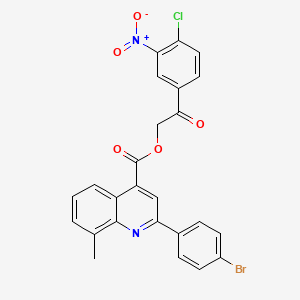

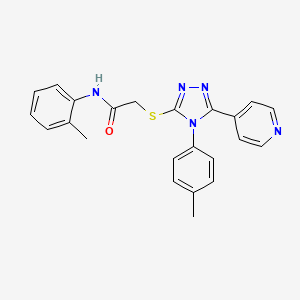
![(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12053916.png)



![2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12053937.png)
